molecular formula C45H30Br2N4O2 B10890542 N,N'-(methanediyldibenzene-4,1-diyl)bis[2-(3-bromophenyl)quinoline-4-carboxamide]

N,N'-(methanediyldibenzene-4,1-diyl)bis[2-(3-bromophenyl)quinoline-4-carboxamide]

Cat. No.: B10890542
M. Wt: 818.6 g/mol
InChI Key: UVVTXKIFZOPWJA-UHFFFAOYSA-N
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Description

2-(3-BROMOPHENYL)-N~4~-{4-[4-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE is a complex organic compound featuring multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOPHENYL)-N~4~-{4-[4-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Amide Bond Formation: The coupling of the quinoline and phenyl components through an amide bond can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and phenyl rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms in the phenyl rings can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Quinoline N-oxides, phenyl carboxylic acids

    Reduction: Alcohol derivatives of the original compound

    Substitution: Phenyl derivatives with various substituents replacing bromine

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a ligand in binding studies with proteins or nucleic acids. Its structural complexity allows for specific interactions with biological macromolecules.

Medicine

The compound’s potential therapeutic properties make it a candidate for drug development. It could be explored for its efficacy in treating various diseases, particularly those involving aberrant cell signaling pathways.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-BROMOPHENYL)-N~4~-{4-[4-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline and phenyl groups may facilitate binding to active sites, thereby modulating the activity of these targets. This can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-BROMOPHENYL)-4-QUINOLINECARBOXAMIDE
  • N-(4-BROMOPHENYL)-4-QUINOLINECARBOXAMIDE
  • 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXAMIDE

Uniqueness

Compared to similar compounds, 2-(3-BROMOPHENYL)-N~4~-{4-[4-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE stands out due to its dual bromine substitutions and the presence of both quinoline and phenyl groups. These features may enhance its binding affinity and specificity for certain biological targets, making it a more potent candidate for therapeutic applications.

This detailed overview provides a comprehensive understanding of 2-(3-BROMOPHENYL)-N~4~-{4-[4-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C45H30Br2N4O2

Molecular Weight

818.6 g/mol

IUPAC Name

2-(3-bromophenyl)-N-[4-[[4-[[2-(3-bromophenyl)quinoline-4-carbonyl]amino]phenyl]methyl]phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C45H30Br2N4O2/c46-32-9-5-7-30(24-32)42-26-38(36-11-1-3-13-40(36)50-42)44(52)48-34-19-15-28(16-20-34)23-29-17-21-35(22-18-29)49-45(53)39-27-43(31-8-6-10-33(47)25-31)51-41-14-4-2-12-37(39)41/h1-22,24-27H,23H2,(H,48,52)(H,49,53)

InChI Key

UVVTXKIFZOPWJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NC4=CC=C(C=C4)CC5=CC=C(C=C5)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC(=CC=C8)Br

Origin of Product

United States

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